molecular formula C9H8N2O2 B12347163 5-methoxy-4aH-quinazolin-4-one

5-methoxy-4aH-quinazolin-4-one

Cat. No.: B12347163
M. Wt: 176.17 g/mol
InChI Key: PBZMNWWNINSGQR-UHFFFAOYSA-N
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Description

5-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid with methoxy-substituted benzaldehydes. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their biological activities .

Mechanism of Action

The mechanism of action of 5-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4aH-quinazolin-4-one stands out due to its methoxy substitution, which enhances its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5,8H,1H3

InChI Key

PBZMNWWNINSGQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=NC(=O)C21

Origin of Product

United States

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